3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenyl group attached to a pyrazolo-pyrido-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole derivative, followed by its reaction with a pyridine derivative to form the pyrazolo-pyridine core. Subsequent functionalization steps introduce the fluorophenyl, methyl, and phenyl groups to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their potential therapeutic applications.
Pyrido[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a closely related structure and are investigated for their biological activities
Uniqueness
3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C21H14FN5O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H14FN5O/c1-13-18(14-7-9-15(22)10-8-14)20-24-23-19-17(27(20)25-13)11-12-26(21(19)28)16-5-3-2-4-6-16/h2-12H,1H3 |
InChI Key |
RRHDLYGJILVMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4)N=NC2=C1C5=CC=C(C=C5)F |
Origin of Product |
United States |
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